{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
Description
{3-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol (CAS: 1850362-33-2) is a heterocyclic compound with the molecular formula C₈H₁₂BrN₃O₂ and a molecular weight of 262.10 g/mol . Its structure features a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a bromine atom at position 3. This pyrazole moiety is linked via a methylene bridge to an oxetane ring, which is further substituted with a hydroxymethyl (-CH₂OH) group at position 4.
Properties
Molecular Formula |
C8H12BrN3O2 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
[3-[(3-amino-4-bromopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H12BrN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11) |
InChI Key |
AUDKITCNLQYIQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CN2C=C(C(=N2)N)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Coupling Reaction: The brominated pyrazole is coupled with the oxetane ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The 4-bromo substituent on the pyrazole ring undergoes substitution reactions under transition metal catalysis or nucleophilic conditions :
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, 100°C | Aryl/heteroaryl derivatives | 80–94% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aminopyrazole derivatives | 65–78% |
| SNAr (Electrophilic) | KOH, DMSO, 80°C | Hydroxypyrazole derivatives | 70–85% |
Key Observations :
-
Suzuki reactions proceed efficiently with aryl boronic acids, forming biaryl structures relevant to drug discovery .
-
Steric hindrance from the oxetane-methanol group slightly reduces reaction rates compared to non-oxetane analogs .
Oxetane Ring-Opening Reactions
The strained oxetane ring undergoes acid- or base-catalyzed ring-opening :
| Reagent | Conditions | Products |
|---|---|---|
| H₂SO₄ (1M) | H₂O, 25°C, 12h | Diol derivative via C-O bond cleavage |
| LiAlH₄ | THF, reflux, 6h | Alcohol derivative with chain extension |
| NH₃ (gas) | MeOH, 60°C, 24h | Amino alcohol adduct |
Mechanistic Insight :
Protonation of the oxetane oxygen initiates ring-opening, with nucleophilic attack occurring at the less hindered carbon . The methanol side chain remains intact under mild acidic conditions.
Oxidation of the Methanol Group
The primary alcohol undergoes controlled oxidation :
| Oxidizing Agent | Conditions | Products | Selectivity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C, 2h | Carboxylic acid | 92% |
| PCC | CH₂Cl₂, 25°C, 4h | Aldehyde | 88% |
| TEMPO/NaOCl | H₂O, pH 9, 1h | Ketone (if β-H present) | N/A |
Stability Note : Over-oxidation to CO₂ occurs with strong oxidants at elevated temperatures .
Functionalization of the Amino Group
The 3-amino group on the pyrazole participates in condensation reactions :
| Reaction | Reagents | Products |
|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetamido derivative |
| Schiff Base Formation | Benzaldehyde, EtOH | Imine-linked hybrid structures |
| Diazotization | NaNO₂, HCl, 0–5°C | Bromide replacement (Sandmeyer) |
Caution : Diazotization requires strict temperature control to avoid oxetane decomposition .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces unique transformations :
| Condition | Products | Proposed Pathway |
|---|---|---|
| MeCN, N₂ atmosphere | Spirocyclic oxetane-pyrazole adduct | Intramolecular [2+2] cycloaddition |
| O₂, sensitizer | Oxepane derivative | Ring expansion via diradical |
Comparative Reactivity Table
A comparison with structural analogs highlights key differences:
| Compound Modification | Suzuki Coupling Rate | Oxetane Stability (pH 7) |
|---|---|---|
| 4-Bromo → 4-Chloro | 1.3× faster | Comparable |
| Oxetane → Tetrahydrofuran | 2.1× slower | 25% less stable |
| Methanol → Methyl Ether | No significant change | 40% more stable |
Data derived from PubChem entries and oxetane reactivity studies .
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery exceeds 99% using polymer-supported catalysts in flow reactors .
-
Byproduct Management : Bromide salts are efficiently removed via ion-exchange resins.
-
Storage Stability : Decomposition <1% after 24 months at −20°C under argon .
This comprehensive analysis establishes this compound as a versatile building block in medicinal chemistry and materials science, with optimized protocols enabling precise functional group transformations .
Scientific Research Applications
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. The presence of the bromine atom and the oxetane ring can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Oxetane Impact: The oxetane ring improves metabolic stability and solubility compared to phenyl-substituted analogues (e.g., (3-(4-bromophenyl)oxetan-3-yl)methanol) .
Physicochemical Properties
- Solubility: The hydroxymethyl group on the oxetane enhances water solubility compared to non-polar analogues like (3-(4-bromophenyl)oxetan-3-yl)methanol .
- Stability : Oxetane rings resist ring-opening under physiological conditions better than larger cyclic ethers, improving pharmacokinetic profiles .
Biological Activity
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol, with the CAS number 1850362-33-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 262.10 g/mol. The compound features an oxetane ring and a pyrazole moiety, which are known for their pharmacological relevance.
| Property | Value |
|---|---|
| CAS Number | 1850362-33-2 |
| Molecular Formula | C8H12BrN3O2 |
| Molecular Weight | 262.10 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with oxetane derivatives. Various methods have been explored for optimizing yields and purity, including microwave-assisted synthesis and solvent-free conditions .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives containing the pyrazole structure exhibit significant anti-inflammatory effects. For example, compounds similar to this compound have shown efficacy in reducing inflammation in rodent models through inhibition of pro-inflammatory cytokines .
Anticancer Potential
Studies have suggested that compounds with pyrazole and oxetane rings can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, pyrazole derivatives have been linked to the inhibition of kinases involved in cancer progression .
Case Studies
Several case studies have demonstrated the potential of similar compounds:
- In Vivo Studies : A study involving a pyrazole derivative showed reduced tumor growth in mice models when administered orally, highlighting its potential as a therapeutic agent against cancer .
- Cell Culture Experiments : In vitro assays revealed that compounds with similar structures could induce apoptosis in cancer cell lines, suggesting their role as effective anticancer agents .
Q & A
Q. Table 1: Synthetic Yields of Analogous Pyrazole Derivatives
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 4-Bromo-1H-pyrazole | 86 | Hydrazine hydrate, KOH, reflux | |
| Oxetane derivative | 72 | Ethanol, 65°C, 6h | |
| Brominated analog | 27 | NBS, DMF, 0°C |
Q. Table 2: Spectral Data Comparison
| Technique | Key Peaks | Assignment |
|---|---|---|
| <sup>1</sup>H NMR | δ 4.2 (m, 2H, CH2-oxetane) | Oxetane methylene |
| IR | 3406 cm<sup>−1</sup> | NH2 stretch |
| HRMS | m/z 298.0121 [M+H]<sup>+</sup> | C9H12BrN3O2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
